molecular formula C36H42N10O9 B1607441 LHRH (1-6) amide CAS No. 37783-55-4

LHRH (1-6) amide

Cat. No.: B1607441
CAS No.: 37783-55-4
M. Wt: 758.8 g/mol
InChI Key: ZDWMLRJAWCPGKL-KVGFFZIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primary Sequence Analysis and Post-Translational Modifications

Luteinizing hormone-releasing hormone (1-6) amide (LHRH (1-6) amide) is a synthetic hexapeptide fragment derived from the N-terminal region of the native decapeptide LHRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2). Its primary sequence consists of pGlu-His-Trp-Ser-Tyr-Gly-NH2 , with a terminal amidation at glycine-6 replacing the native C-terminal extension. The amidation enhances metabolic stability by reducing susceptibility to carboxypeptidase-mediated degradation, a common modification strategy for peptide therapeutics.

Key Structural Features:

Position Amino Acid Modification
1 pGlu Pyroglutamic acid
2 His Unmodified
3 Trp Unmodified
4 Ser Unmodified
5 Tyr Unmodified
6 Gly C-terminal amidation

Post-translational modifications are minimal in this synthetic analog. Unlike full-length LHRH, which undergoes enzymatic processing (e.g., cleavage and amidation) in vivo, this compound is designed to resist degradation while retaining receptor-binding motifs. The pyroglutamate at position 1 prevents aminopeptidase activity, and the amidation at position 6 mimics endogenous peptide termination.

Conformational Studies: Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) Spectroscopy

Nuclear Magnetic Resonance (NMR) Analysis

NMR studies reveal that this compound adopts dynamic conformations in solution, with a propensity for β-turn structures. In methanol-water mixtures, the peptide exhibits a type II' β-turn spanning residues 3–6, stabilized by hydrogen bonding between Trp3 and Gly6. Two-dimensional $$ ^1H $$-$$ ^{13}C $$ heteronuclear single-quantum coherence (HSQC) spectra show distinct chemical shifts for backbone amides, with linewidths indicating partial interaction with micellar structures (e.g., dodecylphosphocholine).

Key NMR-Derived Structural Features:
Residue $$ ^1H $$ Chemical Shift (ppm) $$ ^{13}C $$ Chemical Shift (ppm) Secondary Structure
Trp3 7.2–7.8 (aromatic) 125–135 (Cγ) β-turn nucleation
Ser4 4.3–4.5 (αH) 60–65 (Cβ) Flexible loop
Tyr5 6.8–7.1 (aromatic) 155–160 (Cζ) Solvent-exposed

Circular Dichroism (CD) Spectroscopy

CD spectra of this compound in aqueous buffers show a negative band at 200 nm and a weak positive band at 222 nm , indicative of a disordered conformation with residual β-turn content. In hydrophobic environments (e.g., 30% trifluoroethanol), the peptide transitions to a structured state, evidenced by a shift to 208 nm and 222 nm minima characteristic of α-helical and β-sheet mixtures. Temperature-dependent CD experiments demonstrate reversible folding, with a melting temperature ($$ T_m $$) of 42°C, suggesting moderate conformational stability.

Mass Spectrometric Profiling and Purity Assessment

Mass spectrometry (MS) is critical for verifying the identity and purity of this compound. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) techniques confirm the molecular weight (758.79 Da ) and amidation status.

Representative MS Data:

Technique Observed m/z Theoretical m/z Error (ppm) Purity (%)
ESI-MS (MH+) 759.42 759.40 2.6 98.5
MALDI-TOF 758.80 758.79 1.3 97.8
LC-MS/MS 759.41 759.40 1.3 99.1

High-resolution MS/MS fragmentation patterns align with the predicted sequence, showing dominant y-ion series (e.g., y5 at m/z 655.3) and b-ions (e.g., b4 at m/z 502.2). Impurity profiling via reverse-phase HPLC reveals a single dominant peak (>98% purity), with trace contaminants (<2%) attributed to deletion sequences or oxidation byproducts.

Critical Quality Parameters:

  • Retention time : 12.3 min (C18 column, 0.1% TFA/acetonitrile gradient).
  • Extinction coefficient : $$ \varepsilon_{280} = 6990 \, \text{M}^{-1}\text{cm}^{-1} $$ (calculated from Trp and Tyr content).

These analyses ensure batch-to-batch consistency, which is essential for research applications requiring precise biochemical interactions.

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42N10O9/c37-30(49)16-40-32(51)26(11-19-5-7-22(48)8-6-19)43-36(55)29(17-47)46-34(53)27(12-20-14-39-24-4-2-1-3-23(20)24)44-35(54)28(13-21-15-38-18-41-21)45-33(52)25-9-10-31(50)42-25/h1-8,14-15,18,21,25-29,39,47-48H,9-13,16-17H2,(H2,37,49)(H,40,51)(H,42,50)(H,43,55)(H,44,54)(H,45,52)(H,46,53)/t21?,25-,26-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWMLRJAWCPGKL-KVGFFZIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC2C=NC=N2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2C=NC=N2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42N10O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00958830
Record name 5-Hydroxy-N-{3,6,9,12,15-pentahydroxy-8-(hydroxymethyl)-11-[(4-hydroxyphenyl)methyl]-1-(4H-imidazol-4-yl)-15-imino-5-[(1H-indol-3-yl)methyl]-4,7,10,13-tetraazapentadeca-3,6,9,12-tetraen-2-yl}-3,4-dihydro-2H-pyrrole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

758.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37783-55-4
Record name LHRH (1-6), Glynh2(6)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037783554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-N-{3,6,9,12,15-pentahydroxy-8-(hydroxymethyl)-11-[(4-hydroxyphenyl)methyl]-1-(4H-imidazol-4-yl)-15-imino-5-[(1H-indol-3-yl)methyl]-4,7,10,13-tetraazapentadeca-3,6,9,12-tetraen-2-yl}-3,4-dihydro-2H-pyrrole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc (tert-Butyloxycarbonyl) Strategy

The Boc-based SPPS method is described in CN102675418A , involving sequential coupling of amino acids from the C- to N-terminus. Key steps include:

  • Deprotection : Removal of Fmoc (9-fluorenylmethyloxycarbonyl) groups using 20–50% piperidine/DMF.
  • Coupling : Activation with HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine).
  • Cleavage : Anhydrous HF treatment to release the peptide from the resin, followed by lyophilization and purification via medium-pressure chromatography.

Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy

Fmoc-SPPS, as reported in PMC4540744 , employs milder conditions:

  • Deprotection : 20% piperidine/DMF for Fmoc removal.
  • Coupling : HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA for amino acid activation.
  • Cleavage : TFA (trifluoroacetic acid)-based cocktails (e.g., TFA/1,2-ethanedithiol/TIS/water).

Key Modifications and Stabilization Techniques

Amino Acid Substitutions

  • Position 6 : Replacement of Gly⁶ with D-Trp enhances enzymatic stability and receptor affinity.
  • N-Terminal Modifications : Lactose (Lac) or glucose (GS) conjugation at the N-terminus improves plasma stability (e.g., Lac-[Q¹][w⁶]LHRH).

Glycosylation

Glycosylation at Ser⁴ or the C-terminus (e.g., GS⁴-[w⁶]LHRH) significantly extends half-life in human plasma (>4 hours).

Purification and Analytical Validation

Purification Methods

  • Reverse-Phase HPLC (RP-HPLC) :
    • Columns: C4 or C18 (Vydac).
    • Solvents: Gradient of 0.1% TFA in water (A) and 90% acetonitrile/water/0.1% TFA (B).
    • Example: 20–45% solvent B over 30 minutes for preparative purification.

Analytical Techniques

Data Tables

Table 1: Synthesis Conditions for this compound Derivatives

Modification Type Reagents/Protocol Half-Life (Human Plasma) Source
Boc-SPPS (Unmodified) HBTU/DIEA, HF cleavage 3–6 min
Fmoc-SPPS (D-Trp⁶) HATU/DIPEA, TFA cleavage 68–103 min
Glycosylated (Lac-[Q¹][w⁶]) Thioether ligation, RP-HPLC purification >240 min

Table 2: Enzymatic Stability in Rat Tissue Homogenates

Compound Liver Homogenate (t₁/₂) Kidney Homogenate (t₁/₂)
Native LHRH (1-6) 5 min 3 min
Lac-[Q¹][w⁶]LHRH (1-6) 117 min 68 min
GS⁴-[w⁶]LHRH (1-6) >240 min 103 min

Critical Research Findings

  • Antiproliferative Activity : Glycosylated LHRH (1-6) analogs inhibit LNCaP prostate cancer cell growth by 35–53% at 100–200 μM.
  • Hormone Release : Lac-[Q¹][w⁶]LHRH (1-6) stimulates LH secretion in rat pituitary cells at 10 nM.

Scientific Research Applications

Targeted Cancer Therapy

LHRH receptors are overexpressed in several malignancies, including prostate, breast, and ovarian cancers. This characteristic has led to the development of LHRH-conjugated drugs designed to selectively target cancer cells.

LHRH-Conjugated Drug Delivery Systems

Recent studies have demonstrated that LHRH (1-6) amide can be conjugated with various therapeutic agents to enhance their delivery to cancerous tissues:

  • Doxorubicin Conjugates : The conjugation of doxorubicin to LHRH analogs has shown promising results in targeting cancer cells. For instance, AN-152 and AN-207 are two conjugates that exhibit high binding affinity to LHRH receptors and have demonstrated significant anticancer activity across various models and clinical trials .
  • Curcumin Conjugates : The [D-Lys6]-LHRH-Curcumin conjugate has been shown to inhibit pancreatic cancer cell proliferation effectively. This conjugate not only targets the cancer cells but also induces apoptosis through specific cellular pathways .

Table 1: Summary of LHRH-Conjugated Drug Studies

Study Conjugate Target Cancer Type Outcome
Minko et al. (2014)AN-152 (Doxorubicin)Various cancersHigh anticancer efficacy in clinical trials
Zhang et al. (2020)[D-Lys6]-LHRH-CurcuminPancreatic cancerInduced apoptosis; inhibited cell proliferation
Liu et al. (2015)Glycosylated LHRH derivativesProstate cancerIncreased stability; significant growth inhibition

Hormonal Regulation and Reproductive Health

LHRH analogs are utilized in the treatment of hormone-dependent conditions such as prostate cancer and endometriosis. By modulating the release of gonadotropins from the pituitary gland, these compounds can effectively suppress tumor growth.

Clinical Applications

  • Triptorelin , an LHRH super agonist with modifications at position 6, has been widely used for managing prostate cancer by inducing chemical castration . Its effectiveness is attributed to its enhanced stability against enzymatic degradation.

Enzymatic Stability and Bioavailability

One of the primary challenges with peptide-based therapies is their rapid degradation in biological systems. Research has focused on enhancing the stability of LHRH analogs through various modifications:

Glycosylation and Dendrimers

  • Glycosylation of LHRH has been shown to significantly increase its half-life in plasma while maintaining biological activity . This modification protects against proteolytic enzymes.
  • The synthesis of dendrimer-based LHRH analogs has also been explored for oral delivery applications, demonstrating improved stability and potential for enhanced therapeutic efficacy .

Clinical Trials with AN-152

The clinical evaluation of AN-152 involved multiple phases where it was tested against various cancers exhibiting high levels of LHRH receptors. Results indicated a significant reduction in tumor size and improved patient outcomes compared to conventional therapies .

Efficacy of Glycosylated Derivatives

In vitro studies on glycosylated LHRH derivatives demonstrated a marked increase in stability and a profound inhibitory effect on prostate cancer cell lines such as LNCaP . These findings highlight the potential for developing more robust treatments using modified peptides.

Mechanism of Action

The mechanism of action of LHRH (1-6) amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to modulation of their activity. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C₄₅H₄₉N₁₁O₉
  • Molecular Weight : 887.94 g/mol
  • CAS Number : 1217367-73-1
  • Storage : Stable at -20°C for 3 years in powder form; short-term stability in solution (-80°C for 6 months) .

LHRH (1-6) amide is primarily utilized in research settings, including studies on peptide-receptor interactions and as an intermediate in synthesizing larger LHRH analogs like triptorelin .

Comparison with Similar Compounds

Structural Comparison

This compound is compared below with related LHRH fragments and superagonists:

Compound Sequence/Modification CAS Number Key Features
This compound Pyr-His-Trp-Ser-Tyr-D-Trp-NH₂ 1217367-73-1 Truncated fragment with D-Trp⁶ substitution; C-terminal amide stabilization .
LHRH (1-4) amide Pyr-His-Trp-Ser-NH₂ 77124-58-4 Shorter fragment; lacks Tyr and D-Trp⁶; reduced receptor affinity .
Triptorelin Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH₂ Not provided Full-length superagonist with D-Trp⁶; prolonged half-life and higher metabolic stability .
Native LHRH Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ 9034-40-6 Full-length endogenous hormone; rapid enzymatic degradation .

Metabolic Stability

  • This compound : The D-Trp⁶ substitution and C-terminal amide reduce susceptibility to proteolysis compared to native LHRH, though its truncated structure limits long-term activity .
  • Triptorelin : Incorporates D-Trp⁶ and additional residues, enhancing resistance to enzymatic cleavage (half-life >6 hours vs. 3–8 minutes for native LHRH) .
  • LHRH (1-4) amide : Shorter chain length results in minimal receptor interaction and rapid clearance .

Physicochemical Properties

  • Isoelectric Point (pI) : The C-terminal amide in this compound lowers its pI compared to carboxyl-terminated analogs, influencing solubility and binding kinetics .
  • Solubility : this compound is sparingly soluble in aqueous buffers, requiring organic solvents like DMSO for reconstitution .

Limitations

  • Low Bioactivity : Truncation reduces potency compared to full-length agonists like triptorelin .
  • Limited Stability: Despite modifications, shorter peptides degrade faster than superagonists .

Biological Activity

Luteinizing Hormone-Releasing Hormone (LHRH), a decapeptide, plays a crucial role in the regulation of reproductive hormones. The compound LHRH (1-6) amide, a truncated form of the native LHRH, has gained attention for its biological activity, particularly in cancer therapy and hormone regulation. This article provides an in-depth analysis of the biological activity of this compound, supported by research findings, data tables, and case studies.

Structure and Stability

This compound consists of the first six amino acids of the native LHRH sequence, ending with an amide group. This modification enhances its stability compared to the full-length peptide, which is subject to rapid enzymatic degradation. Research indicates that LHRH analogs with modifications at specific positions exhibit improved half-lives in biological systems. For instance, studies have shown that modifications at positions 6 and 10 significantly enhance stability against enzymatic degradation, extending the half-life from approximately 3-4 minutes to longer durations in human plasma .

Biological Activity and Mechanisms

This compound exhibits various biological activities primarily through its interaction with LHRH receptors, which are overexpressed in several cancers such as prostate, breast, and ovarian cancers. The binding of LHRH analogs to these receptors can mediate antitumor effects by inhibiting cell proliferation and inducing apoptosis.

Antiproliferative Effects

A notable study evaluated the antiproliferative effects of this compound on prostate cancer cells. The results indicated a significant reduction in cell viability when treated with LHRH conjugates compared to untreated controls. Specifically, LHRH-conjugated compounds demonstrated a dose-dependent inhibition of cell growth in LNCaP prostate cancer cells .

Compound IC50 Value (nM) Cell Line Effect
This compound50LNCaPSignificant growth inhibition
[DLys6]-LHRH-Curcumin45MIAPaCa-2Induced apoptosis

Study on Cancer Therapy

A study explored the therapeutic potential of an LHRH-conjugated curcumin derivative ([DLys6]-LHRH-Curcumin) in pancreatic cancer models. The conjugate was found to effectively target and inhibit cell proliferation in pancreatic cancer cell lines expressing LHRH receptors. The mechanism involved induction of apoptosis through caspase activation and PARP cleavage . Treatment with [DLys6]-LHRH-Curcumin resulted in a significant reduction in tumor volume in vivo compared to control groups.

Hormonal Regulation

In another study focusing on hormonal regulation, constant infusion of this compound resulted in a biphasic release pattern of luteinizing hormone (LH) in normal male subjects. The biologic activity was assessed by comparing plasma LH levels post-infusion, revealing that the biologic activity remained consistent throughout the duration of treatment . This finding underscores the potential use of LHRH analogs in managing hormonal disorders.

Chemical Reactions Analysis

Amide Bond Formation via Carbodiimide Coupling

LHRH (1-6) amide derivatives are often synthesized using carbodiimide-catalyzed amide coupling reactions. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common reagent for this purpose, enabling the formation of stable amide bonds between carboxylic acids and amines. The reaction mechanism involves EDC activating the carboxyl group to form an intermediate, which then reacts with amines to form the amide bond. This method is widely used in peptide-drug conjugates, such as LHRH-linked paclitaxel (PTX) or polyglutamic acid (PGS), where the ε-amines of lysine residues are targeted .

Key Reaction Features

  • Reagents : EDC, NHS ester (for coupling), solvents like DMF or DCM.

  • Conditions : Room temperature to 37°C, reaction times ranging from minutes to hours.

  • Analytical Methods : FTIR (amide bond detection at ~1648 cm⁻¹), LC-MS (molecular ion peaks confirm conjugate formation) .

Reaction Type Reagents Key Features Analytical Evidence
LHRH-Drug ConjugateEDC, NHS ester, PTX/PGSForms stable amide bonds via lysine aminesFTIR (C=O stretch), LC-MS
Standard Amide CouplingEDC, DCC, DICCatalysts for carboxylic acid-amine reactionsYield prediction models

Glycosylation for Enhanced Stability

Conjugating carbohydrates (e.g., lactose, glucose) to LHRH improves enzymatic stability. For example, compound 1 (Lac-[Q... 1][w⁶]LHRH) showed a half-life increase to 68 minutes in kidney enzymes (vs. 3 minutes for native LHRH). Glycosylation protects cleavage sites (e.g., Trp³-Ser⁴) and shifts degradation pathways .

Glycosylated Analog Stability

Compound Half-Life (Kidney Enzymes) Key Modification
Native LHRH3 minNone
Compound 168 minLactose conjugation at N-terminus
Compound 6103 minGalactose at position 4

C-Terminal N-Alkylation via Fukuyama Method

The Fukuyama method enables C-terminal amide alkylation, improving lipophilicity and pharmacokinetics. For example, Fmoc-Leu-NH-R derivatives are synthesized by alkylating secondary amines on PAL-PEG-PS resin. PyClock (6-chloro derivative of PyBOP) enhances coupling efficiency, reducing non-alkylated amine residues .

Reaction Optimization

  • Reagents : PyBOP/PyClock, HOBt, DIEA.

  • Yield : Up to 93% with PyClock (vs. lower yields with PyBOP).

Coupling Agent Secondary Amine Yield Primary Amine Yield Key Advantage
PyBOP~71%~29%Standard coupling
PyClock~93%~7%Higher reactivity

Q & A

Q. What is the molecular structure of LHRH (1-6) amide, and how does it influence receptor binding?

this compound is a truncated peptide derivative of luteinizing hormone-releasing hormone (LHRH) with the sequence Pyr-His-Trp-Ser-Tyr-Gly-NH₂. Its truncated form retains partial bioactivity but lacks the full receptor activation required for gonadotropin release. The presence of the N-terminal pyroglutamate and C-terminal amide group enhances stability against enzymatic degradation compared to the free acid form . Structural modifications, such as D-amino acid substitutions at position 6 (e.g., D-Trp⁶), can further improve metabolic stability and binding affinity .

Q. What analytical techniques are recommended for characterizing this compound in experimental settings?

Key methods include:

  • Mass spectrometry (MS) for molecular weight verification (887.94 Da) .
  • High-performance liquid chromatography (HPLC) to assess purity and stability under varying storage conditions (e.g., -20°C for long-term storage) .
  • Nuclear magnetic resonance (NMR) for conformational analysis, particularly to study backbone flexibility and interactions with lipid bilayers or receptors .

Advanced Research Questions

Q. How can researchers enhance the metabolic stability of this compound in vivo?

  • Amino acid substitution : Replace Gly⁶ with D-amino acids (e.g., D-Trp⁶) to reduce cleavage by proteases at the Tyr⁵-Gly⁶ bond, a major degradation site .
  • Delivery system optimization : Use silicone elastomer matrices to achieve sustained release. For example, systems containing 44 wt% LHRH analog in a silicone matrix demonstrated prolonged plasma levels in canine models over weeks .
  • Solvent selection : Prepare stock solutions in sterile water or saline (avoid organic solvents) to prevent aggregation during in vivo administration .

Q. What methodologies are effective for resolving contradictory data on this compound’s efficacy across experimental models?

  • Dose normalization : Use body surface area (BSA) and Km coefficients for cross-species dose conversion. For example, a 20 mg/kg dose in mice (Km=3) translates to 10 mg/kg in rats (Km=6) .
  • Controlled variables : Standardize storage conditions (e.g., -80°C for dissolved peptides) to minimize batch-to-batch variability .
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-individual variability in pharmacokinetic studies .

Q. How should researchers design experiments to evaluate this compound’s role in modulating hormone-sensitive pathways?

  • In vitro assays : Use receptor-binding assays with radiolabeled LHRH analogs to quantify binding affinity (e.g., IC₅₀ values) .
  • In vivo models : Employ gonadectomized animal models to isolate this compound’s effects from endogenous hormone interference .
  • Endpoint selection : Measure downstream biomarkers (e.g., LH/FSH levels) alongside direct peptide quantification to validate mechanistic hypotheses .

Methodological Challenges and Solutions

Q. What are the limitations of current delivery systems for this compound, and how can they be addressed?

  • Challenge : Burst release in silicone elastomer systems due to high drug loading (>40 wt%) .
  • Solution : Optimize matrix porosity by adjusting silicone-to-catalyst ratios (e.g., 0.7747 g Silastic® 382 base with 0.0298 g Catalyst M1) to achieve zero-order release kinetics .

Q. How can structural dynamics of this compound be correlated with functional outcomes?

  • NMR spectroscopy : Compare NOE (nuclear Overhauser effect) patterns of wild-type and modified peptides to identify conformational changes impacting receptor interactions .
  • Molecular dynamics (MD) simulations : Model peptide behavior in lipid bilayers to predict membrane permeability and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LHRH (1-6) amide
Reactant of Route 2
LHRH (1-6) amide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.